(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
D-Ribonolactone 2,3-Cyclohexyl Ketal: is a carbohydrate-based lactone derivative. It is also known as 2,3-O-Cyclohexylidene-D-ribono-1,4-lactone. This compound is a cyclic ketal formed by the reaction of D-ribonolactone with cyclohexanone. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribonolactone 2,3-Cyclohexyl Ketal typically involves the reaction of D-ribonolactone with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic ketal, which is a common method for protecting hydroxyl groups in carbohydrate chemistry .
Industrial Production Methods: Industrial production of D-Ribonolactone 2,3-Cyclohexyl Ketal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: D-Ribonolactone 2,3-Cyclohexyl Ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketal back to its original alcohol form.
Substitution: The ketal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium (VI) reagents and DMSO-based systems.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid catalysts like sulfuric acid or Lewis acids are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the original alcohol .
Scientific Research Applications
D-Ribonolactone 2,3-Cyclohexyl Ketal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various bioactive compounds and natural products.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of D-Ribonolactone 2,3-Cyclohexyl Ketal involves its reactivity as a ketal. The compound can undergo hydrolysis to release the original lactone and cyclohexanone. This reactivity is utilized in various chemical transformations and protection/deprotection strategies in organic synthesis .
Comparison with Similar Compounds
D-Ribonolactone: The parent compound, which lacks the cyclohexyl ketal group.
2,3-Isopropylidene-D-ribonolactone: A similar ketal derivative with an isopropylidene group instead of cyclohexylidene.
Uniqueness: D-Ribonolactone 2,3-Cyclohexyl Ketal is unique due to its specific cyclic ketal structure, which provides stability and reactivity that are advantageous in various chemical processes. Its ability to protect hydroxyl groups while being easily removable under mild conditions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H18O6 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C11H18O6/c12-6-7(13)8-9(10(14)15)17-11(16-8)4-2-1-3-5-11/h7-9,12-13H,1-6H2,(H,14,15)/t7-,8-,9-/m1/s1 |
InChI Key |
CZWZIRAMXFEHOL-IWSPIJDZSA-N |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]([C@@H](O2)C(=O)O)[C@@H](CO)O |
Canonical SMILES |
C1CCC2(CC1)OC(C(O2)C(=O)O)C(CO)O |
Origin of Product |
United States |
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